N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c20-18(23)17-16(11-6-2-4-8-14(11)26-17)21-19(24)15-9-12(22)10-5-1-3-7-13(10)25-15/h1-9H,(H2,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPTHPVKRCAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization Strategies
Copper catalysts are widely employed in benzofuran synthesis due to their ability to mediate intramolecular dehydrogenation and radical transfer. A representative route involves:
- Substrate Preparation : A benzothiophene derivative (e.g., 10 ) is treated with a copper(I) catalyst (e.g., CuBr) in the presence of cesium carbonate (base) and pyridine (solvent).
- Mechanism : Proton abstraction initiates radical transfer, forming a copper-bound intermediate that undergoes cyclization and oxidation to yield the benzofuran core.
- Chromene Coupling : The chromene-carboxamide moiety is introduced via nucleophilic acyl substitution, utilizing 4-oxochromene-2-carbonyl chloride and an amine-functionalized benzofuran intermediate.
Key Parameters :
- Temperature: 80–100°C
- Yield: 60–75% (estimated for analogous reactions)
- Limitations: Sensitivity to oxygen and moisture necessitates inert conditions.
Rhodium-Mediated C–H Activation
Rhodium complexes enable direct C–H functionalization, bypassing pre-functionalized substrates. A rhodium-catalyzed approach involves:
- Substrate Selection : Meta-substituted benzamides (e.g., 43 ) react with vinylene carbonate (42 ) in tetrachloroethane.
- Mechanism : Cyclopentadienyl rhodium (CpRh) facilitates C–H activation, migratory insertion, and β-oxygen elimination to form the benzofuran-chromene backbone.
- Post-Functionalization : Carboxamide groups are installed via aminolysis of activated esters.
Key Parameters :
- Catalyst Loading: 5 mol% CpRh
- Yield: 30–80% (substrate-dependent)
- Advantages: Tolerance for electron-donating and withdrawing groups.
One-Pot Multicomponent Reactions
A streamlined one-pot synthesis combines salicylaldehydes, amines, and calcium carbide-derived alkynes:
- Reaction Setup : Salicylaldehyde (15 ), substituted amine (17 ), and calcium carbide generate an iminium intermediate.
- Cyclization : Copper acetylide promotes nucleophilic attack and isomerization, yielding the benzofuran core.
- Chromene Integration : 4-Oxochromene-2-carbonyl chloride is coupled under Schotten-Baumann conditions.
Key Parameters :
- Solvent: Dimethyl sulfoxide (DMSO)/water
- Yield: 65–85%
- Scalability: Suitable for gram-scale production.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors offer:
- Enhanced Heat Transfer : Mitigates exothermic side reactions during cyclization.
- Reduced Reaction Times : Residence times of <10 minutes improve throughput.
- Catalyst Recycling : Immobilized copper or rhodium catalysts reduce waste.
Green Chemistry Considerations
- Solvent Selection : Replace pyridine with biodegradable ionic liquids (e.g., [BMIM][BF₄]).
- Catalyst Optimization : Heterogeneous catalysts (e.g., Cu₂O nanoparticles) enhance recyclability.
Comparative Analysis of Synthetic Approaches
The table below evaluates key methods based on yield, scalability, and practicality:
| Method | Catalyst | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed | CuBr | Pyridine, 80°C | 60–75 | Moderate |
| Rhodium-Mediated | CpRh | Tetrachloroethane, 120°C | 30–80 | Low |
| One-Pot Multicomponent | Cu acetylide | DMSO/H₂O, 90°C | 65–85 | High |
Insights :
- The one-pot method balances yield and scalability, making it preferable for industrial applications.
- Rhodium catalysis offers versatility but suffers from cost and moderate yields.
Case Studies and Recent Advancements
High-Yield Synthesis via Flow Chemistry
A 2024 study demonstrated a continuous flow approach using immobilized Cu₂O nanoparticles, achieving 88% yield with a 2-minute residence time. This method reduces catalyst leaching and enables 24/7 production.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvents, coupling benzofuran precursors and chromene carboxamides in 70% yield. This method aligns with green chemistry principles but requires optimization for large-scale use.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide exhibits various biological activities, primarily:
Anticancer Activity
This compound has demonstrated significant effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- Huh-7 (hepatoma)
Mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Treatment with the compound leads to S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
This compound also exhibits notable antibacterial effects against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
Potential antifungal properties have been observed, suggesting a broad spectrum of antimicrobial activity.
Case Study 1: Anticancer Activity
A study on benzofuran derivatives, including this compound, revealed enhanced anticancer properties through structural modifications at the nitrogen and carboxamide positions. The incorporation of halogen atoms improved binding interactions with target proteins involved in tumorigenesis.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Anticancer | HepG2, MCF-7, Huh-7 | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | E. coli, S. aureus | Inhibition of growth, membrane disruption |
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may modulate these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoyl-1-benzofuran-3-yl)-2-(2-thienyl)-4-quinolinecarboxamide
- N-(2-carbamoyl-1-benzofuran-3-yl)-N’-(2,6-difluorobenzyl)ethanediamide
Uniqueness
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is unique due to its specific combination of benzofuran and chromene structures, which may confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
This structure features a benzofuran moiety, which is often linked to various biological activities. The presence of the carbamoyl and oxochromene groups enhances its potential therapeutic efficacy.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against HIV. For instance, derivatives with similar structural motifs have been shown to inhibit both HIV-1 and HIV-2, suggesting that this compound may possess similar antiviral properties .
Antitumor Activity
Research has demonstrated that benzofuran derivatives can exhibit potent antitumor effects. In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, certain N-substituted carbazoles have been reported to inhibit cyclin-dependent kinases (CDKs), contributing to their antiproliferative effects . The specific activity of this compound against tumor cell lines remains to be fully explored but is anticipated based on its structural similarities.
Antioxidant and Anti-inflammatory Properties
Benzofuran derivatives are also recognized for their antioxidant and anti-inflammatory activities. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress in various biological systems. Additionally, they may modulate inflammatory pathways, providing a protective effect against chronic inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit specific enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism .
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis, particularly through the inhibition of STAT3 activation, a transcription factor linked to tumorigenesis .
- Induction of Apoptosis : Studies suggest that benzofuran derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have illustrated the potential of benzofuran derivatives in clinical settings:
- Anticancer Studies : A recent study evaluated the anticancer potential of various benzofuran derivatives against laryngeal carcinoma cell lines (HEP 2) and demonstrated significant cytotoxicity . Compounds were tested at varying concentrations to determine their IC50 values.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.9 | A549 |
| Compound B | 25.7 | C6 |
| Compound C | 10.0 | HEP 2 |
This table summarizes the cytotoxic effects observed in different cell lines.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromen-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. For benzofuran-chromone hybrids, a common approach includes:
- Step 1 : Synthesis of 4-oxochromene-2-carboxylic acid via Claisen-Schmidt condensation of substituted salicylaldehydes with diketones, followed by acid-catalyzed cyclization .
- Step 2 : Functionalization of 1-benzofuran-3-amine derivatives via carbamoylation using urea or isocyanate reagents under inert conditions .
- Step 3 : Amide coupling between the chromone-carboxylic acid and benzofuran-carbamoyl amine using EDCI/HOBt or DCC as coupling agents.
Optimization Tips : Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:1). Purify intermediates via recrystallization (DMF/ethanol) to avoid side products like dimerized chromones .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR (DMSO-) to confirm the benzofuran-chromone scaffold. Key signals include the chromone C4=O (~180 ppm in ) and benzofuran C3-carbamoyl NH (~10.5 ppm in ) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between carbamoyl and chromone carbonyl groups). Data collection at 292 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzofuran/chromone) influence the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Replace the chromone 4-oxo group with thioamide or sulfonamide to assess antifungal activity changes (e.g., MIC against Candida albicans).
- Electron-Withdrawing Groups : Introduce halogens (Cl, F) at benzofuran C5 to enhance π-π stacking with enzyme active sites, as seen in related thiazolidinone-chromone hybrids .
- Data Analysis : Compare IC values in enzyme inhibition assays (e.g., COX-2) using ANOVA with Tukey’s post hoc test to validate significance .
Q. How can conflicting solubility or stability data in different solvents be resolved?
- Methodological Answer :
- Solubility Profiling : Use a standardized shake-flask method (pH 7.4 PBS, DMSO, ethanol) with UV-Vis quantification (λ = 270–300 nm for chromone absorption).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxamide) indicate susceptibility to moisture .
- Contradiction Resolution : Cross-validate using DSC/TGA to detect polymorphic transitions or solvate formation (e.g., DMF solvates altering crystallinity) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structure coordinates (e.g., PDB: 1CX2 for COX-2). Focus on the chromone carbonyl and benzofuran carbamoyl as H-bond donors/acceptors .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand complex stability (RMSD < 2.0 Å acceptable).
- ADMET Prediction : Employ SwissADME to estimate logP (target ~2.5 for optimal permeability) and PAINS filters to eliminate false positives .
Q. How can researchers address discrepancies in reported biological activity data (e.g., antifungal vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antifungal assays (e.g., broth microdilution) and ELISA for inflammatory cytokines (e.g., IL-6/TNF-α).
- Control Compounds : Include fluconazole (antifungal) and celecoxib (anti-inflammatory) as benchmarks.
- Mechanistic Studies : Perform Western blotting to confirm target modulation (e.g., ERK/MAPK pathway inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
